molecular formula C19H23ClN2O2 B5662493 4-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-2-ethoxyphenol

4-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-2-ethoxyphenol

Cat. No.: B5662493
M. Wt: 346.8 g/mol
InChI Key: BUQSOSHORULYRI-UHFFFAOYSA-N
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Description

4-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-2-ethoxyphenol is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them valuable in various fields such as medicine, chemistry, and industry .

Preparation Methods

The synthesis of 4-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-2-ethoxyphenol typically involves a multi-step process. One common method includes the Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and a compound containing an active hydrogen atom . The reaction conditions often involve the use of ethanol as a solvent and heating to facilitate the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

4-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-2-ethoxyphenol undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while substitution reactions can produce a variety of piperazine derivatives with different functional groups .

Scientific Research Applications

Comparison with Similar Compounds

Properties

IUPAC Name

4-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-2-ethoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O2/c1-2-24-19-12-15(6-7-18(19)23)14-21-8-10-22(11-9-21)17-5-3-4-16(20)13-17/h3-7,12-13,23H,2,8-11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUQSOSHORULYRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CN2CCN(CC2)C3=CC(=CC=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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